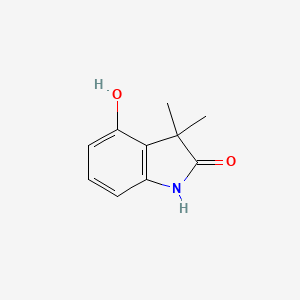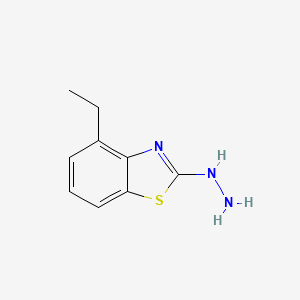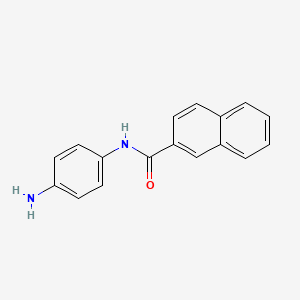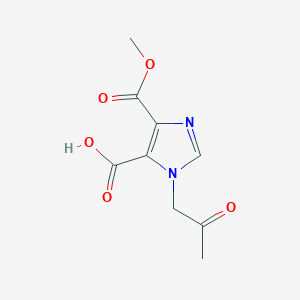
3-(4-异丁氧基苯基)丙酸
描述
3-(4-Isobutoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H18O3 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(4-Isobutoxyphenyl)propanoic acid consists of a benzene ring attached to a propanoic acid group. The compound has an average mass of 222.280 Da and a monoisotopic mass of 222.125595 Da .Physical and Chemical Properties Analysis
3-(4-Isobutoxyphenyl)propanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 352.4±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 63.0±3.0 kJ/mol and a flash point of 129.6±14.4 °C .科学研究应用
1. 材料科学中的可再生构件
3-(4-羟基苯基)丙酸,又称苯乙酸,是一种酚类化合物,具有作为材料科学中可再生构件的潜力。它增强了含羟基分子对苯并恶嗪环形成的反应性,为苯酚提供了一种环保的替代品。该酸与乙二醇和聚乙二醇等模型分子的反应形成生物基苯并恶嗪端封分子,可用于生产具有适用于各种应用的热和热机械性能的材料 (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
2. 抗衰老护肤成分
3-(4-羟基苯基)丙酸酰胺已用于抗衰老护肤成分的制备。由于其生物学特性,它在预防皮肤皱纹方面表现出有效的抗衰老作用 (Wawrzyniak, Celewicz, & Barciszewski, 2016).
3. 新型化合物的合成
已经探索了包括 3-(4-羟基苯基)丙酸衍生物在内的新型酚类化合物的合成。这些化合物在某些生物学检测中显示出适度的抑制活性,表明在抗炎治疗中具有潜在应用 (Ren et al., 2021).
4. 纤维素织物的阻燃性
3-(羟基苯基膦基)丙酸已被用作纤维素织物的阻燃剂。它通过绿色化学工艺显示出作为无甲醛阻燃剂的潜力,增强了处理过的纤维素织物的阻燃性 (Zhang, Kim, & Lee, 2008).
5. 生物纳米复合材料的开发
3-(4-羟基苯基)丙酸已被用作层状双氢氧化物中的有机改性剂,用于开发生物纳米复合材料。这些复合材料表现出高热稳定性和机械增强性,使其适用于各种应用 (Totaro et al., 2017).
安全和危害
作用机制
Target of Action
It is structurally similar to ibuprofen , a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . NSAIDs like ibuprofen primarily target enzymes called cyclooxygenases (COX-1 and COX-2), which play a key role in the production of prostaglandins, substances that mediate inflammation and pain .
Mode of Action
By inhibiting these enzymes, it could potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
If it acts similarly to ibuprofen, it would be involved in the arachidonic acid pathway, where it inhibits the cox enzymes and subsequently reduces the synthesis of prostaglandins .
Pharmacokinetics
Its structural similarity to ibuprofen suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties . For instance, ibuprofen is rapidly and completely absorbed when given orally, and it binds extensively to plasma albumin .
Result of Action
If it acts similarly to ibuprofen, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
生化分析
Biochemical Properties
3-(4-Isobutoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. The interaction between 3-(4-Isobutoxyphenyl)propanoic acid and COX enzymes results in the inhibition of prostaglandin synthesis, which is a key factor in its anti-inflammatory properties . Additionally, 3-(4-Isobutoxyphenyl)propanoic acid can bind to specific receptors on cell membranes, influencing various signaling pathways.
Cellular Effects
The effects of 3-(4-Isobutoxyphenyl)propanoic acid on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-Isobutoxyphenyl)propanoic acid can inhibit the activation of nuclear factor kappa B (NF-κB) pathways, thereby reducing inflammation and oxidative stress in cells . This compound also affects the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels.
Molecular Mechanism
At the molecular level, 3-(4-Isobutoxyphenyl)propanoic acid exerts its effects through various mechanisms. It binds to COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . This binding interaction is crucial for its anti-inflammatory action. Furthermore, 3-(4-Isobutoxyphenyl)propanoic acid can modulate the activity of transcription factors such as NF-κB, resulting in altered gene expression and reduced inflammatory responses . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Isobutoxyphenyl)propanoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to 3-(4-Isobutoxyphenyl)propanoic acid can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that the compound can induce sustained anti-inflammatory effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-(4-Isobutoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic properties without causing adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including gastrointestinal disturbances and liver damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(4-Isobutoxyphenyl)propanoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes result in the formation of various metabolites, some of which retain biological activity . The effects on metabolic flux and metabolite levels are significant, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of 3-(4-Isobutoxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and gastrointestinal tract . Its distribution is influenced by factors such as lipid solubility and protein binding affinity. The localization and accumulation of 3-(4-Isobutoxyphenyl)propanoic acid in specific tissues are critical for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(4-Isobutoxyphenyl)propanoic acid is essential for understanding its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications play a role in directing 3-(4-Isobutoxyphenyl)propanoic acid to specific compartments within the cell. This localization is crucial for its interaction with cellular targets and subsequent biological effects.
属性
IUPAC Name |
3-[4-(2-methylpropoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-6-3-11(4-7-12)5-8-13(14)15/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHBTTFLXCRBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B3161668.png)

![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)



![3-Isopropyl-5-methyl-4H-[1,2,4]triazole](/img/structure/B3161702.png)

![2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B3161723.png)
![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3161726.png)




